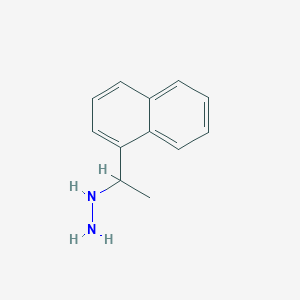

(1-(Naphthalen-1-yl)ethyl)hydrazine

Description

(1-(Naphthalen-1-yl)ethyl)hydrazine is a hydrazine derivative featuring a naphthalene moiety substituted at the 1-position, linked to an ethylhydrazine backbone. For example, hydrazide intermediates are typically prepared by refluxing esters with hydrazine hydrate, followed by condensation with aromatic aldehydes or acetophenones to form hydrazones (). Structural confirmation relies on spectroscopic techniques such as $ ^1H $ NMR and IR, where key signals (e.g., NH protons at δ 10.65–11.97 ppm) validate the hydrazone framework ().

Properties

CAS No. |

887592-91-8 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-naphthalen-1-ylethylhydrazine |

InChI |

InChI=1S/C12H14N2/c1-9(14-13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,14H,13H2,1H3 |

InChI Key |

PGNDPLOFVHCQTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Naphthalen-1-yl)ethyl)hydrazine typically involves the reaction of naphthalene derivatives with hydrazine. One common method is the condensation of 1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-(Naphthalen-1-yl)ethyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can yield hydrazones or other reduced forms.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(1-(Naphthalen-1-yl)ethyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (1-(Naphthalen-1-yl)ethyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it has been shown to inhibit the growth of certain fungi by interfering with cell wall synthesis and membrane integrity . The exact molecular pathways involved are still under investigation, but it is believed to interact with key proteins and enzymes through hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Hydrazine derivatives with naphthalene substituents vary in substitution patterns, influencing their electronic and steric properties:

Positional Isomerism

- (1-(Naphthalen-1-yl)ethyl)hydrazine vs. Electronic effects differ due to the naphthalene ring’s electron density distribution; 1-naphthyl is more electron-withdrawing than 2-naphthyl, affecting NMR shifts (e.g., NH protons in 1-naphthyl derivatives appear upfield compared to 2-naphthyl analogs) ().

Substituent Effects

- Electron-Withdrawing Groups (EWGs): Nitro (NO$_2$) groups (e.g., compound 9 in ) deshield NH protons (δ 11.97 ppm), enhancing acidity.

- Electron-Donating Groups (EDGs) :

Table 1: Key $ ^1H $ NMR Shifts in Selected Hydrazine Derivatives

Physicochemical Properties

- Solubility: Hydrophobic naphthalene moieties reduce aqueous solubility, but polar substituents (e.g., OH, OCH$_3$) improve it. For instance, compound 35 () with a hydroxyl group has higher solubility than nonpolar analogs.

- Melting Points :

Antimicrobial Activity

- Compound 23 (4-methyl-benzylidene derivative, ) shows moderate activity (MIC 25–50 µg/mL), while electron-deficient analogs (e.g., NO$_2$-substituted) exhibit enhanced potency due to improved membrane penetration ().

Anti-HIV Activity

- Tetrazole-thioether derivatives () display EC$_{50}$ values in the nanomolar range, outperforming simpler hydrazines. The tetrazole ring enhances binding to viral enzymes ().

Biological Activity

(1-(Naphthalen-1-yl)ethyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene moiety, which is known for its diverse biological effects, including anticancer and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by various studies and experimental data.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of naphthalene derivatives with hydrazine hydrate under acidic or basic conditions. The structure can be confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry, which demonstrate the presence of characteristic functional groups associated with hydrazines.

Anticancer Activity

Several studies have explored the anticancer properties of hydrazine derivatives, including this compound. For instance, research indicates that compounds similar to this hydrazine have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular membranes.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| This compound | HepG2 | 7.5 ± 1.2 |

| Doxorubicin | HepG2 | 4.2 ± 1.0 |

| Compound A | RPE-1 | 55.4 ± 4.9 |

This table illustrates that this compound exhibits promising anticancer activity, with IC50 values comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated. Studies have shown that similar derivatives possess selective antibacterial effects against Gram-positive bacteria and exhibit moderate antifungal activity.

Table 2: Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 |

| Fluconazole | Candida albicans | 40 |

The data suggest that this compound could serve as a lead compound for developing novel antimicrobial agents.

Case Studies

Recent research highlighted the use of this compound in combination therapies for enhanced efficacy against resistant strains of bacteria and cancer cells. For example, a study demonstrated that when combined with traditional antibiotics, this hydrazine derivative significantly reduced bacterial load in vitro, indicating a synergistic effect.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. For instance, docking simulations against cytochrome P450 enzymes suggest potential for metabolic activation or inhibition, which could influence both therapeutic efficacy and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(Naphthalen-1-yl)ethyl)hydrazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via condensation of 1-(naphthalen-1-yl)ethanone with hydrazine hydrate under acidic reflux conditions (e.g., H₂SO₄ in ethanol). Key parameters include:

- Reaction Time : 6–8 hours (prevents incomplete conversion or over-degradation).

- Temperature : 70–80°C (ensures efficient reflux without side reactions).

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity.

Suboptimal stoichiometry (e.g., <1:1.2 ketone-to-hydrazine ratio) reduces yields by ~20% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR (DMSO-d₆): Hydrazine protons appear at δ 7.8–8.2 ppm; naphthyl carbons resonate at 125–135 ppm.

- IR Spectroscopy : N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) confirm functional groups.

- X-ray Crystallography (SHELX): Resolves molecular geometry (e.g., dihedral angles of 45–55° between naphthyl and hydrazine moieties) .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound derivatives with enhanced antimicrobial activity?

- Methodological Answer :

- Key Descriptors : LogP (lipophilicity), molar refractivity (polarizability), and Hammett constants (electronic effects).

- Electron-withdrawing groups (e.g., –NO₂ at meta position) improve antibacterial potency (MIC = 3.125 μg/ml vs. S. aureus).

- Multi-target QSAR models (R² >0.85) prioritize substituents with balanced σ (electron-withdrawing) and π (hydrophobic) values. Example equation:

Activity = 2.34(±0.5) – 0.87(±0.2)σ + 1.12(±0.3)π .

Q. What experimental strategies address contradictions in biological activity data across studies of naphthyl hydrazine derivatives?

- Methodological Answer :

- Standardized Assays : Use CLSI/FDA-approved broth microdilution for MIC determination (reduces variability ±2 dilution steps).

- Control Compounds : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) to validate assay conditions.

- Purity Verification : HPLC analysis (>98% purity) minimizes confounding effects from impurities .

Q. How do structural modifications at the hydrazine moiety influence stability and reactivity under physiological conditions?

- Methodological Answer :

- Methylation at N–H : Increases half-life (t₁/₂ from 12h to 48h in PBS pH 7.4) by reducing oxidative susceptibility.

- Electron-deficient substituents (e.g., –CF₃): Accelerate degradation (k = 0.028 h⁻¹ vs. 0.012 h⁻¹ for methylated analogs).

- Stabilization : Formulate with 0.1% ascorbic acid to inhibit oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.